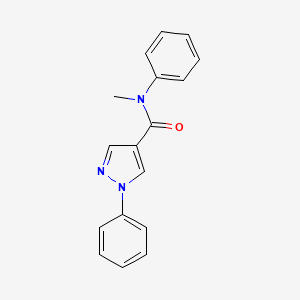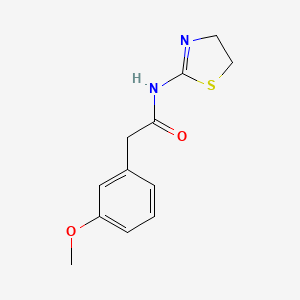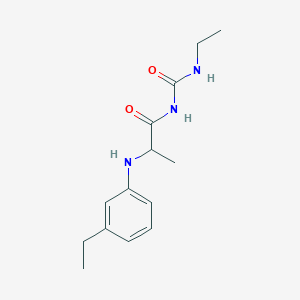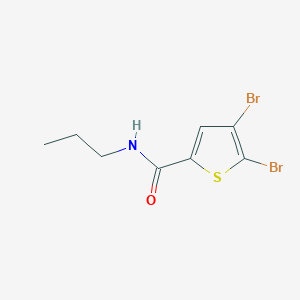
4,5-dibromo-N-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-N-propylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiophene and has been synthesized using different methods.
Scientific Research Applications
The potential applications of 4,5-dibromo-N-propylthiophene-2-carboxamide in scientific research are numerous. This compound has been studied for its potential use in organic electronics, as it has been found to exhibit excellent charge transport properties. It has also been studied for its potential use in the synthesis of novel materials, such as polymers and dendrimers. Moreover, this compound has been studied for its potential use as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-propylthiophene-2-carboxamide is not fully understood. However, studies have shown that this compound can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4,5-dibromo-N-propylthiophene-2-carboxamide can have various biochemical and physiological effects. For instance, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,5-dibromo-N-propylthiophene-2-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Moreover, this compound exhibits excellent solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations.
Future Directions
There are numerous future directions for the study of 4,5-dibromo-N-propylthiophene-2-carboxamide. One future direction is the study of its potential use in the synthesis of novel materials, such as polymers and dendrimers. Another future direction is the study of its potential use as a ligand in coordination chemistry. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4,5-dibromo-N-propylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and exhibits excellent charge transport properties. It has been studied for its potential use in organic electronics, synthesis of novel materials, and coordination chemistry. Furthermore, this compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. While there are potential advantages of using this compound in lab experiments, its potential toxicity remains a limitation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4,5-dibromo-N-propylthiophene-2-carboxamide can be achieved using different methods. The most common method involves the reaction of 4,5-dibromo-2-propionylthiophene with propylamine in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
properties
IUPAC Name |
4,5-dibromo-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NOS/c1-2-3-11-8(12)6-4-5(9)7(10)13-6/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYQIQCBVGAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-N-propylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

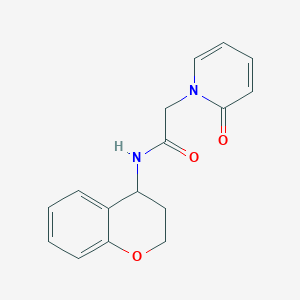
![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)


![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)
